CGP 25454A CGP 25454A CGP 25454A is a novel and selective presynaptic dopamine autoreceptor antagonist.In vitro: CGP 25454A increase the field-stimulated [3H]- and [14C]-overflow from rat striatal slices preloaded with [3H]dopamine and [14C]choline, indicating that CGP 25454A is able to enhance the release of both dopamine (DA) and acetylcholine (ACh). However, CGP 25454A is 12.9 times more potent in increasing, by 1/6 of the apparent maximal increase, the release of [3H]DA than that of [14C]ACh.In vivo: CGP 25454A increase [3H]spiperone binding to receptors of the D2 family in rat striatum by 90-110% (ED50: 13 mg/kg i.p.). As a similar increase in [3H]spiperone binding is found with a variety of agents which increase the synaptic concentration of endogenous DA, the effect of CGP 25454A most probably reflects an enhanced release of DA under in vivo conditions. At 30-100 mg/kg, CGP 25454A inhibit [3H]spiperone binding in the pituitary of the same animals as a result of a blockade of postsynaptic DA receptors.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0001585
InChI: InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H
SMILES: CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl
Molecular Formula: C15H21Cl2N3O2
Molecular Weight: 346.2 g/mol

CGP 25454A

CAS No.:

Cat. No.: VC0001585

Molecular Formula: C15H21Cl2N3O2

Molecular Weight: 346.2 g/mol

* For research use only. Not for human or veterinary use.

CGP 25454A -

Molecular Formula C15H21Cl2N3O2
Molecular Weight 346.2 g/mol
IUPAC Name 4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Standard InChI InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H
Standard InChI Key ZETCQNUMZFZSLJ-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl
Canonical SMILES CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl

Chemical and Structural Properties

CGP 25454A is a synthetic small molecule with the molecular formula C₁₅H₂₁Cl₂N₃O₂ and a molecular weight of 346.25 g/mol . Its solubility profile indicates moderate dissolution in dimethyl sulfoxide (DMSO) at concentrations ≥3.5 mg/mL (10.11 mM), making it suitable for in vitro assays requiring polar aprotic solvents . The compound’s crystalline structure features a benzamide backbone substituted with chloro, cyano, and methoxy groups, which confer specificity for dopamine autoreceptors over related targets .

Table 1: Key Chemical Properties of CGP 25454A

PropertyValue
CAS Number104391-26-6
Molecular FormulaC₁₅H₂₁Cl₂N₃O₂
Molecular Weight346.25 g/mol
Solubility (DMSO)≥3.5 mg/mL (10.11 mM)
Purity≥99.46%
Storage Conditions-20°C (powder), -80°C (solution)

Pharmacological Mechanism and Receptor Interactions

Presynaptic Dopamine Autoreceptor Antagonism

CGP 25454A selectively inhibits presynaptic dopamine D2/D3 autoreceptors, disinhibiting dopamine synthesis and release in the striatum . In vitro studies using rat striatal slices preloaded with [³H]dopamine revealed a 12.9-fold greater potency in enhancing dopamine release compared to acetylcholine, with a maximal increase of 1/6 of the theoretical ceiling . This selectivity underscores its utility in studying dopaminergic pathways without significant off-target cholinergic effects.

Postsynaptic Receptor Modulation

At higher doses (30–100 mg/kg intraperitoneal), CGP 25454A exhibits postsynaptic D2 receptor blockade, as evidenced by reduced [³H]spiperone binding in the pituitary gland . This biphasic action—presynaptic facilitation at low doses and postsynaptic inhibition at high doses—mirrors the clinical effects of atypical antipsychotics, which balance dopaminergic tone across neural circuits .

Table 2: In Vivo Effects of CGP 25454A in Rat Models

Dose (mg/kg)Target SiteEffect
5–10Presynaptic AutoreceptorsIncreased spontaneous rearing; dopamine release potentiation
13 (ED₅₀)Striatal D2 Receptors90–110% increase in [³H]spiperone binding
30–100Postsynaptic D2 ReceptorsSedation; neuroleptic-like activity

Behavioral and Neurochemical Outcomes

Low-Dose Stimulatory Effects

Administration of 5–10 mg/kg CGP 25454A potentiates amphetamine-induced hyperactivity in rodents, suggesting synergism with dopaminergic agonists . This aligns with its presynaptic mechanism, where autoreceptor blockade amplifies endogenous dopamine signaling. Such effects are comparable to those of antidepressants like bupropion, which enhance monoaminergic transmission .

High-Dose Sedation and Neuroleptic Activity

Doses exceeding 30 mg/kg induce catalepsy and reduced locomotor activity, consistent with D2 receptor antagonism in the mesolimbic pathway . These properties mirror first-generation antipsychotics (e.g., haloperidol), though with a narrower receptor profile that may reduce extrapyramidal side effects .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator